[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester
Description
This compound features a cyclopropane ring connected to a phenoxymethyl group substituted with bromine (3-position) and fluorine (5-position) on the aromatic ring. The tert-butyl carbamate group provides steric protection and stability, making it valuable in medicinal chemistry and synthetic intermediates.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-bromo-5-fluorophenoxy)methyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-14(2,3)21-13(19)18-15(4-5-15)9-20-12-7-10(16)6-11(17)8-12/h6-8H,4-5,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETMYNBYJNEPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Halogenation of Fluorophenols
The synthesis of 3-bromo-5-fluorophenol typically begins with 3-fluorophenol , leveraging electrophilic aromatic substitution (EAS) to introduce bromine. The hydroxyl group directs bromination to the para position (relative to -OH), while the fluorine’s meta-directing influence ensures regioselectivity.
Procedure :
-
Bromination : Treat 3-fluorophenol with bromine (Br₂) in acetic acid at 0–5°C.
-
Workup : Quench with NaHSO₃, extract with dichloromethane, and purify via silica gel chromatography.
Key Data :
Alternative Route: Lithiation-Halogenation
For higher regiocontrol, directed ortho-metallation using LDA (lithium diisopropylamide) enables precise bromine placement.
Procedure :
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Protect phenol as a silyl ether (e.g., TBSCl, imidazole).
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Lithiate at -78°C using LDA, then quench with Br₂.
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Deprotect with TBAF (tetrabutylammonium fluoride).
Key Data :
Preparation of 1-(Bromomethyl)cyclopropylamine
Cyclopropanation via Simmons-Smith Reaction
Cyclopropane rings are forged via Simmons-Smith conditions using diiodomethane and a zinc-copper couple.
Procedure :
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React allyl amine with CH₂I₂ and Zn(Cu) in ether.
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Isolate cyclopropylmethylamine after aqueous workup.
Key Data :
Bromination of Cyclopropanemethanol
The hydroxymethyl group is converted to bromide using PBr₃:
Procedure :
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Dissolve cyclopropanemethanol in dry THF.
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Add PBr₃ dropwise at 0°C, warm to room temperature.
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Quench with ice-water, extract with DCM.
Key Data :
Boc Protection of the Amine
tert-Butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) installs the Boc group:
Procedure :
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Stir amine with Boc₂O in THF/DCM.
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Add DMAP (catalytic), reflux for 12h.
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Concentrate and purify via flash chromatography.
Key Data :
Williamson Ether Synthesis
The final step couples 3-bromo-5-fluorophenol with the bromomethylcyclopropane-Boc derivative:
Procedure :
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Deprotonate phenol with K₂CO₃ in DMF.
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Add 1-(bromomethyl)cyclopropyl-N-Boc, heat to 80°C.
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Isolate product via extraction and chromatography.
Key Data :
Comparative Analysis of Methodologies
Yield Optimization
-
Simmons-Smith cyclopropanation suffers from moderate yields (40–50%) due to ring strain.
-
Bromination with PBr₃ offers superior efficiency (75–80%) compared to Appel conditions.
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Williamson ether synthesis benefits from polar aprotic solvents (DMF) and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
- Common reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution:
- The bromine atom in the phenoxymethyl moiety can be substituted with various nucleophiles, leading to the formation of different derivatives.
- Common reagents: Nucleophiles such as sodium azide or potassium thiolate.
Major Products:
- Oxidation of the cyclopropyl group results in cyclopropyl ketones.
- Reduction of the bromine atom yields the corresponding hydrogenated derivative.
- Substitution reactions produce a variety of substituted phenoxymethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, antiviral, or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester is primarily determined by its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The cyclopropyl group and the carbamate ester moiety play crucial roles in binding to the active sites of target molecules, thereby influencing their activity and function.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Halogen position (meta vs. para) on the phenyl ring significantly influences electronic and steric properties.
- Fluorine enhances metabolic stability, while bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Impact: Ether linkages (phenoxymethyl) improve rigidity compared to alkyl chains (e.g., ethyl in ). Hydroxymethyl groups () offer derivatization flexibility but require protection in acidic conditions.
Synthetic Utility :
Biological Activity
[1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester, with the CAS number 2504202-77-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BrFNO₃ |
| Molecular Weight | 360.22 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents may enhance its binding affinity and specificity towards these targets. Preliminary studies suggest that it may modulate key biological pathways involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with cyclopropyl groups have shown enhanced activity against various bacterial strains. In vitro assays demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with ID50 values in the nanomolar range .
Anticancer Activity
In studies focusing on anticancer properties, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, one study reported that certain derivatives exhibited potent activity against leukemia cells, suggesting a potential role in cancer therapeutics . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study published in PubMed examined the antibacterial effects of related compounds on Staphylococcus faecium and Escherichia coli. The compound demonstrated ID50 values of 9 x 10⁻⁸ M and 1 x 10⁻⁷ M respectively, indicating strong antibacterial activity .
- Cytotoxicity Against Cancer Cells : Research focused on 5-alkyl-1-cyclopropylquinolones showed that modifications to the cyclopropyl moiety could significantly enhance anticancer efficacy. The presence of specific substituents was crucial for maximizing biological activity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of a bromine atom into the phenyl ring.
- Cyclopropanation : Formation of the cyclopropyl group.
- Esterification : Conversion into the carbamic acid tert-butyl ester.
These methods often require optimized reaction conditions to ensure high yield and purity, utilizing automated reactors for scalability.
Q & A
Basic Questions
Q. What are the standard synthetic routes for [1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester?
- Methodology :
- Step 1 : React 3-bromo-5-fluorophenol with a cyclopropane derivative (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., K₂CO₃) to form the phenoxymethyl-cyclopropane intermediate. This reaction typically uses polar aprotic solvents like DMF or THF at 60–80°C for 6–12 hours .
- Step 2 : Introduce the tert-butyl carbamate group via reaction with tert-butyl chloroformate under Schotten-Baumann conditions. A two-phase system (e.g., dichloromethane/water) with a base like NaOH ensures efficient coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized to confirm its structure?
- Analytical Techniques :
- NMR : H and C NMR to verify cyclopropane ring protons (δ 0.8–1.5 ppm), tert-butyl group (δ 1.4 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 414.05) .
- FT-IR : Peaks at ~1680 cm (C=O stretch of carbamate) and ~1250 cm (C-O-C ether stretch) .
Q. What are the recommended storage conditions to ensure compound stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .
- Stability Data : Shelf life >12 months when stored properly; avoid exposure to moisture or strong bases .
Advanced Research Questions
Q. How do steric effects from the cyclopropane ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The cyclopropane ring imposes torsional strain, which can enhance reactivity in Suzuki-Miyaura couplings. For example, the bromo substituent on the aryl ether may undergo palladium-catalyzed coupling with boronic acids, but the reaction rate is slower compared to non-cyclopropane analogs due to steric hindrance .
- Optimization : Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to improve yields .
Q. What strategies mitigate decomposition during prolonged reactions in acidic/basic media?
- Experimental Design :
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent carbamate hydrolysis. Buffers like ammonium acetate are effective .
- Protecting Groups : Temporarily replace the tert-butyl carbamate with a more stable group (e.g., Fmoc) for reactions requiring harsh conditions .
Q. How does the 3-bromo-5-fluoro substitution pattern affect binding to biological targets?
- Case Study :
- The bromine atom serves as a hydrogen bond acceptor, while the fluorine enhances metabolic stability. In enzyme inhibition assays (e.g., kinase targets), this substitution improves IC₅₀ values by 3–5-fold compared to non-halogenated analogs .
- Experimental Validation : Competitive binding assays (SPR or ITC) with purified proteins; molecular docking simulations to identify halogen bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
